molecular formula C9H20Cl2N2 B581215 1-(3-Pyrrolidinyl)piperidine dihydrochloride CAS No. 1219979-84-6

1-(3-Pyrrolidinyl)piperidine dihydrochloride

Cat. No. B581215
CAS RN: 1219979-84-6
M. Wt: 227.173
InChI Key: GDPYVOIPMPHKGB-UHFFFAOYSA-N
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Description

1-(3-Pyrrolidinyl)piperidine dihydrochloride is a chemical compound with the empirical formula C9H20Cl2N2 . It belongs to the class of piperidine derivatives .


Molecular Structure Analysis

The molecular weight of 1-(3-Pyrrolidinyl)piperidine dihydrochloride is 227.17 . The SMILES string representation of its structure is Cl.Cl.C1CCN(CC1)C2CCNC2 .


Physical And Chemical Properties Analysis

1-(3-Pyrrolidinyl)piperidine dihydrochloride is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Versatility of Pyrrolidine Scaffold

Pyrrolidine, a five-membered nitrogen-containing heterocycle, is extensively utilized in medicinal chemistry for the development of compounds aimed at treating human diseases. The saturated scaffold of pyrrolidine, attributable to its sp^3-hybridization, stereochemical contribution, and non-planar ring structure offering enhanced three-dimensional coverage, is pivotal in drug discovery. This versatility allows for efficient exploration of the pharmacophore space, leading to bioactive molecules with target selectivity. The structure-activity relationship (SAR) of compounds featuring the pyrrolidine ring, including derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, demonstrates the influence of steric factors on biological activity. Different synthetic strategies, including ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings, have been explored, highlighting the significance of stereoisomers and substituent orientation in binding to enantioselective proteins (Li Petri et al., 2021).

DPP IV Inhibitors and Diabetes Treatment

Pyrrolidine and its analogs, including piperidine derivatives, play a crucial role as DPP IV inhibitors, a validated target for type 2 diabetes mellitus (T2DM) treatment. By inhibiting DPP IV, these compounds prevent the degradation of incretin molecules such as glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), which are crucial for insulin secretion. The search for new DPP IV inhibitors is driven by the need for molecules that selectively inhibit GLP-1 and GIP degradation without affecting other substrates or protein interactions, highlighting the therapeutic potential of pyrrolidine and piperidine derivatives in diabetes management (Mendieta et al., 2011).

Chemical Synthesis and Biological Applications

The application of tert-butanesulfinamide in synthesizing N-heterocycles, including piperidines and pyrrolidines, underscores the method's utility in producing structurally diverse compounds that are relevant to natural products and therapeutics. This review highlights the broad applicability and efficiency of tert-butanesulfinamide-mediated asymmetric synthesis in creating biologically active N-heterocycles, demonstrating the continued importance of pyrrolidine and piperidine scaffolds in drug discovery (Philip et al., 2020).

Safety and Hazards

According to the safety information available, 1-(3-Pyrrolidinyl)piperidine dihydrochloride is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It’s recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

1-pyrrolidin-3-ylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-2-6-11(7-3-1)9-4-5-10-8-9;;/h9-10H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPYVOIPMPHKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

184970-32-9
Record name 1-(3-Pyrrolidinyl)piperidine dihydrochloride
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